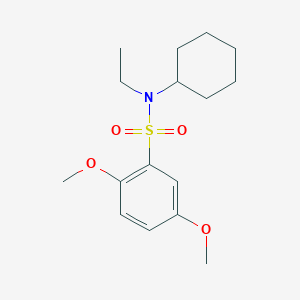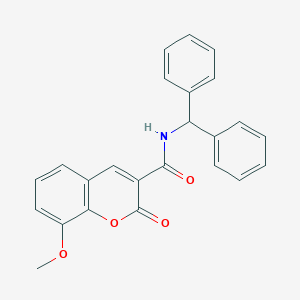
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BMOC belongs to the class of chromene derivatives, which have shown promising results in various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce cell cycle arrest by inhibiting the activity of cyclin-dependent kinases. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to induce apoptosis by activating the caspase cascade. Inflammation is known to be regulated by various signaling pathways, including the nuclear factor-kappaB (NF-kappaB) pathway. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activation of NF-kappaB, leading to the downregulation of pro-inflammatory cytokines. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's antioxidant properties are believed to be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to induce cell cycle arrest, apoptosis, and inhibit cell proliferation. Inflammation is known to be linked to various diseases, including cancer, diabetes, and cardiovascular diseases. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, which may have therapeutic implications in the treatment of these diseases. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's antioxidant properties may help reduce oxidative stress, which is known to be linked to various diseases, including neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been found to be stable under various conditions, making it suitable for various biological assays. However, one of the limitations of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is its low solubility in aqueous solutions, which may limit its use in some assays.
Orientations Futures
There are several future directions for the research on N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One of the potential applications of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is in the treatment of cancer. Further research is needed to understand the mechanism of action of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in cancer cells and to identify its potential targets. Moreover, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in combination with other anticancer drugs may have synergistic effects. Inflammation is a complex process that involves various signaling pathways. Further research is needed to understand the role of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in regulating these pathways. Moreover, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in animal models of inflammation may provide insights into its therapeutic potential. Finally, the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in neurodegenerative diseases, such as Alzheimer's disease, may have therapeutic implications due to its antioxidant properties. Further research is needed to understand the potential of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in these diseases.
Conclusion
In conclusion, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its synthesis method is relatively simple, and it has been found to be stable under various conditions. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and the inhibition of inflammation and oxidative stress. However, its low solubility in aqueous solutions may limit its use in some assays. Future research directions include the use of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide in cancer, inflammation, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves the reaction of 2-hydroxyacetophenone with benzhydryl chloride in the presence of sodium hydride and N,N-dimethylformamide. The resulting benzhydryl-2-hydroxyacetophenone is then reacted with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of N,N-dimethylformamide and dicyclohexylcarbodiimide. The final product, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential therapeutic applications in various fields of research. In cancer research, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.
Propriétés
Nom du produit |
N-benzhydryl-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Formule moléculaire |
C24H19NO4 |
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-benzhydryl-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H19NO4/c1-28-20-14-8-13-18-15-19(24(27)29-22(18)20)23(26)25-21(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,21H,1H3,(H,25,26) |
Clé InChI |
VLLBMJIRJLOXDI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



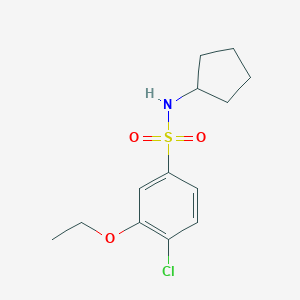


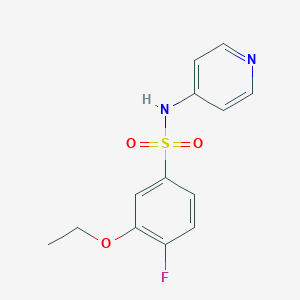
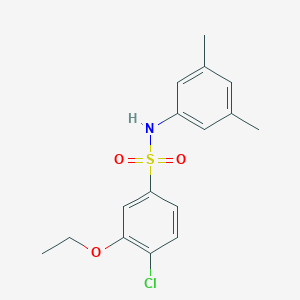
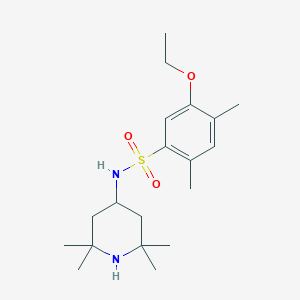
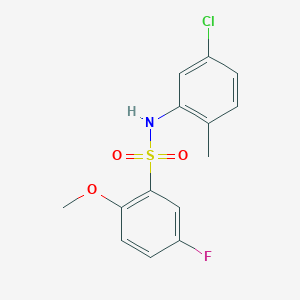
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B279037.png)
![1-[(6,8-dibromo-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B279038.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
